Product packaging for Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2(Cat. No.:)

Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2

Cat. No.: B10848148
M. Wt: 673.8 g/mol
InChI Key: IPRXWMYVCKZIQS-VABKMULXSA-N
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Description

Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 is a cyclic opioid peptide antagonist characterized by its high potency and specificity for the mu opioid receptor (MOR). This compound was developed through a strategic modification of agonist peptides, where the N-terminal tyrosine residue was replaced with 3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid (Dcp). This key substitution removes the phenolic hydroxyl group typically required for agonist activity, resulting in a shift from agonist to antagonist function . The cyclic disulfide bridge formed by the two D-Cys residues constrains the peptide's structure, contributing to its receptor selectivity and metabolic stability. The primary research value of this compound lies in its role as a novel pharmacological tool. It represents one of the first opioid peptide-derived antagonists that does not contain a phenolic hydroxyl group at the 1-position residue . Researchers can utilize this potent mu opioid antagonist to study receptor mechanisms, investigate opioid-mediated physiological processes, and explore potential treatments for conditions like addiction and pain, particularly in the context of modulating the effects of opioid agonists. Its unique structure provides insights into the design of peptide-based antagonists and the specific ligand-receptor interactions that govern functional efficacy at the mu opioid receptor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H35N7O8S2 B10848148 Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H35N7O8S2

Molecular Weight

673.8 g/mol

IUPAC Name

(4R,7S,13R)-13-[3-(4-carbamoyl-2,6-dimethylphenyl)propanoylamino]-7-[(4-nitrophenyl)methyl]-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide

InChI

InChI=1S/C29H35N7O8S2/c1-15-9-18(26(30)39)10-16(2)20(15)7-8-24(37)34-23-14-46-45-13-22(27(31)40)35-29(42)21(33-25(38)12-32-28(23)41)11-17-3-5-19(6-4-17)36(43)44/h3-6,9-10,21-23H,7-8,11-14H2,1-2H3,(H2,30,39)(H2,31,40)(H,32,41)(H,33,38)(H,34,37)(H,35,42)/t21-,22-,23-/m0/s1

InChI Key

IPRXWMYVCKZIQS-VABKMULXSA-N

Isomeric SMILES

CC1=CC(=CC(=C1CCC(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC2=O)CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N)C)C(=O)N

Canonical SMILES

CC1=CC(=CC(=C1CCC(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC2=O)CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N)C)C(=O)N

Origin of Product

United States

Rational Design and Molecular Architecture of Dcp C D Cys Gly Phe Pno2 D Cys Nh2

Conceptual Foundations for the Design of Dcp-Containing Peptides

The design of Dcp-containing peptides is rooted in the strategic modification of naturally occurring opioid peptides. nih.govresearchgate.net Opioid peptides typically feature a tyrosine residue at their N-terminus, which is crucial for their interaction with opioid receptors. The foundational concept behind incorporating 3-(2,6-Dimethyl-4-carbamoylphenyl)propanoic acid (Dcp) was to replace this key tyrosine residue with a synthetic analog. nih.govresearchgate.net This substitution was hypothesized to alter the peptide's signaling properties, potentially converting it from an agonist (a molecule that activates a receptor) to an antagonist (a molecule that blocks a receptor). The rational design process for such peptides often leverages computational modeling and structure-activity relationship studies to predict how modifications will impact receptor binding and function. frontiersin.orgnih.gov

Chemical Modification and Structural Significance of the Dcp Moiety: 3-(2,6-Dimethyl-4-carbamoylphenyl)propanoic Acid as a Tyrosine Analog

The Dcp moiety, 3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid, was engineered as a specific analog of 2',6'-dimethyltyrosine. nih.govresearchgate.net Several key chemical modifications distinguish Dcp from natural tyrosine:

Replacement of the Phenolic Hydroxyl Group: The hydroxyl (-OH) group of tyrosine is substituted with a carbamoyl (B1232498) (-CONH2) group. nih.govresearchgate.net

Absence of the Amino Group: The N-terminal amino group present in tyrosine is absent in the Dcp structure. nih.govresearchgate.net

Dimethylation: The presence of two methyl groups at the 2' and 6' positions of the phenyl ring provides steric bulk. nih.govresearchgate.net

Role of the Lack of Phenolic Hydroxyl Group at the 1-Position Residue in Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2

A groundbreaking aspect of the design of this compound is that it was among the first opioid peptide-derived antagonists to be developed without a phenolic hydroxyl group at the first position residue. nih.govresearchgate.net In traditional opioid agonists, this hydroxyl group is considered a critical pharmacophore, essential for eliciting a functional response from the receptor. The intentional removal of this group in the Dcp analog is a key factor in its antagonist properties. nih.govresearchgate.net While the phenolic hydroxyl group is crucial for the agonistic activity of many compounds, its absence in this peptide demonstrates that high-affinity binding to the opioid receptor can be achieved without it, leading to the blockade of the receptor rather than its activation. nih.govresearchgate.netnih.gov

Conformational Considerations and Cyclic Peptide Structure in Antagonist Function

The cyclic nature of this compound plays a pivotal role in its function as an antagonist. Cyclization, achieved through a disulfide bond between the two D-Cysteine residues, imparts significant conformational rigidity to the peptide. nih.govresearchgate.netnih.gov This pre-organization of the molecular structure reduces the entropic penalty upon binding to the receptor, potentially leading to higher affinity.

Advanced Synthetic Methodologies for Dcp C D Cys Gly Phe Pno2 D Cys Nh2 and Analogues

Synthetic Route Development for the Unnatural Amino Acid Dcp

The specific peptide , Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2, incorporates the unnatural amino acid Dcp. In this context, Dcp is identified as α,α-dicyclopropylglycine, a Cα,α-symmetrically disubstituted glycine. The synthesis of such unnatural amino acids is a critical first step and often requires a dedicated synthetic route.

General strategies for the synthesis of α-unnatural amino acids often involve the α-alkylation of glycine derivatives. Modern methods employ visible-light-mediated aerobic α-alkylation using catalysts to couple glycine derivatives with alkyl boronic acids, offering a pathway to complex unnatural amino acids under mild conditions. rsc.org Another approach involves radical-mediated C-H alkylation, which allows for the site-specific installation of various functionalities onto a glycine backbone. rawdatalibrary.net However, a detailed, step-by-step synthetic route specifically for α,α-dicyclopropylglycine was not available in the searched literature. The development of such a route would be a crucial prerequisite for the total synthesis of the target peptide.

Solid-Phase Peptide Synthesis (SPPS) Strategies for this compound

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling the linear precursor of the target cyclic peptide. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is predominantly used due to its milder deprotection conditions compared to older Boc/Bzl strategies.

The Fmoc/tBu SPPS strategy involves anchoring the C-terminal amino acid (in this case, D-Cysteine) to an insoluble polymer resin, often a Rink Amide resin to yield a C-terminal amide upon final cleavage. The peptide chain is then elongated step-by-step from the C-terminus to the N-terminus. Each cycle of amino acid addition consists of two main steps:

Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a basic solution, typically 20-50% piperidine in a solvent like N,N-dimethylformamide (DMF). researchgate.netresearchgate.net This exposes a free amine group, ready for the next coupling reaction.

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed amine. Activation is achieved using coupling reagents that convert the amino acid's carboxylic acid into a more reactive species. Common activators include carbodiimides like diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU, often used with a base like N,N-diisopropylethylamine (DIEA). researchgate.net

These steps are repeated for each amino acid in the sequence: D-Cys, Gly, Phe(pNO2), D-Cys, and finally Dcp. After each step, the resin is thoroughly washed to remove excess reagents and byproducts, which is a key advantage of the solid-phase approach. nih.gov

To prevent unwanted side reactions during peptide synthesis, the reactive side chains of certain amino acids must be temporarily masked with protecting groups. nih.gov This is an example of an orthogonal protection strategy, where different classes of protecting groups are removed under different chemical conditions. nih.gov

α-Amino Group: The temporary Nα-Fmoc group is base-labile (removed by piperidine).

Side-Chain Groups: The "permanent" side-chain protecting groups are acid-labile and are removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA). nih.gov

For the synthesis of this compound, the following considerations apply:

Amino Acid ResidueSide Chain Functional GroupCommon Protecting GroupDeprotection Condition
D-Cysteine (D-Cys) Thiol (-SH)Trityl (Trt)Acid-labile (cleaved by TFA)
p-Nitro-Phenylalanine (Phe(pNO2)) NitroaromaticNone requiredStable to SPPS conditions
Dcp, Glycine (Gly) Non-reactiveNone requiredN/A

The thiol group of cysteine is highly nucleophilic and prone to oxidation, necessitating its protection throughout the synthesis. The Trityl (Trt) group is a common choice as it is bulky and effectively masks the thiol group, yet it is readily cleaved by TFA during the final step, liberating the free thiols required for disulfide bond formation. The nitro group on the phenylalanine side chain is generally stable under standard Fmoc-SPPS conditions and does not require protection.

Cyclization is achieved by forming a disulfide bond between the two D-Cysteine residues. This is typically performed after the linear peptide has been fully assembled. The process involves two key stages: deprotection of the cysteine side chains and oxidation of the resulting free thiols.

The formation of the disulfide bridge can be conducted either while the peptide is still attached to the solid support (on-resin cyclization) or after it has been cleaved into solution (solution-phase cyclization).

Solution-phase cyclization is the more common method. The process is as follows:

Cleavage and Global Deprotection: The linear peptide is cleaved from the resin using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). This step simultaneously removes the side-chain protecting groups, including the Trt groups from the cysteine residues. Scavengers such as triisopropylsilane (TIS) and water are included in the cleavage cocktail to trap reactive carbocations and prevent side reactions.

Oxidation/Cyclization: The crude, linear peptide containing two free thiol groups is dissolved at a very high dilution (e.g., 10⁻³ to 10⁻⁴ M) in a neutral to slightly basic aqueous buffer (pH 7.5-8.5). nih.gov High dilution is critical to favor the desired intramolecular reaction over intermolecular reactions, which would lead to dimers and oligomers. Oxidation is often achieved simply by exposing the solution to air (air oxidation) and stirring for several hours to days, with the reaction progress monitored by HPLC. nih.gov Other oxidizing agents like iodine, potassium ferricyanide (K₃[Fe(CN)₆]), or dimethyl sulfoxide (DMSO) can also be used to facilitate a more controlled and rapid cyclization.

Purification and Analytical Methodologies for Synthetic Peptides

Following synthesis and cyclization, the crude peptide mixture contains the desired product along with various impurities such as truncated sequences, deletion sequences, or incompletely deprotected peptides. Therefore, robust purification and analysis are essential to obtain a final product of high purity and confirmed identity. rawdatalibrary.net

Purification: The primary method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . rawdatalibrary.net This technique separates molecules based on their hydrophobicity.

Stationary Phase: A nonpolar stationary phase is used, typically silica particles chemically modified with C18 alkyl chains.

Mobile Phase: A gradient of two solvents is employed. Solvent A is typically water with a small amount of an ion-pairing agent like TFA (0.1%), and Solvent B is an organic solvent like acetonitrile, also containing TFA.

Separation: The crude peptide is loaded onto the column, and the concentration of Solvent B is gradually increased. More hydrophobic peptides (and impurities) are retained longer on the column and elute at higher concentrations of acetonitrile. Fractions are collected and analyzed for purity.

Analytical Methodologies: Multiple analytical techniques are used to confirm the purity and identity of the final peptide product.

Analytical TechniquePurposeKey Information Provided
Analytical RP-HPLC Purity AssessmentProvides a chromatogram showing the retention time of the main product and any impurities. Purity is calculated based on the relative peak areas, typically detected by UV absorbance at ~214-220 nm.
Mass Spectrometry (MS) Identity ConfirmationDetermines the molecular weight of the peptide. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or ESI-MS (Electrospray Ionization Mass Spectrometry) are used to verify that the measured mass matches the calculated theoretical mass of the target peptide.
Amino Acid Analysis (AAA) Compositional VerificationConfirms the amino acid composition of the peptide and can be used to determine the net peptide content. The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified.

These methods, when used in combination, provide comprehensive characterization of the synthetic peptide, ensuring it meets the required standards of purity and structural integrity for subsequent applications.

Pharmacological Characterization of Dcp C D Cys Gly Phe Pno2 D Cys Nh2 at Opioid Receptors

Opioid Receptor Binding Affinity and Selectivity Assessment

The affinity of Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 for the three main classes of opioid receptors has been evaluated through radioligand binding assays. These studies reveal a distinct selectivity profile for the compound.

Mu-Opioid Receptor (MOR) Binding Characteristics

Research indicates that this compound demonstrates a high affinity for the mu-opioid receptor, with binding occurring in the nanomolar range. nih.gov The compound exhibits a pronounced selectivity for the MOR over the other opioid receptor types. nih.gov

Delta-Opioid Receptor (DOR) Binding Characteristics

In comparison to its affinity for the MOR, this compound displays a lower binding affinity for the delta-opioid receptor. The selectivity ratio indicates that its affinity for the MOR is approximately nine times greater than for the DOR. nih.gov

Kappa-Opioid Receptor (KOR) Binding Characteristics

The compound shows its lowest binding affinity for the kappa-opioid receptor. It is highly selective for the MOR over the KOR, with a selectivity ratio of 1:350 (MOR/KOR). nih.gov

Receptor SubtypeBinding Affinity Selectivity Ratio (MOR/DOR/KOR)
Mu-Opioid Receptor (MOR)1
Delta-Opioid Receptor (DOR)9
Kappa-Opioid Receptor (KOR)350

In Vitro Functional Antagonist Activity Determination

Functional bioassays have been employed to characterize the in vitro activity of this compound. These assays have established the compound as a potent antagonist at the mu-opioid receptor.

Guinea Pig Ileum (GPI) Bioassay for Mu-Opioid Antagonism

In the guinea pig ileum (GPI) bioassay, a standard model for assessing MOR activity, this compound demonstrated potent antagonist effects. The equilibrium dissociation constant (Ke) for its antagonist activity at the MOR was determined to be 3.2 nM. nih.gov This bioassay is particularly sensitive to MOR ligands, and the results confirm the compound's significant interaction with this receptor subtype.

Mouse Vas Deferens (MVD) Bioassay for Delta- and Kappa-Opioid Antagonism

The mouse vas deferens (MVD) bioassay is utilized to determine the functional activity of compounds at both the delta- and kappa-opioid receptors. In this assay, this compound exhibited antagonist activity at both DOR and KOR, but with significantly lower potency compared to its action at the MOR. The antagonist potency ratio (MOR/DOR/KOR) was found to be 1:19:45, highlighting its functional selectivity for the mu-opioid receptor. nih.gov

BioassayReceptor TargetAntagonist Potency (Ke)Antagonist Potency Selectivity Ratio (MOR/DOR/KOR)
Guinea Pig Ileum (GPI)Mu-Opioid Receptor (MOR)3.2 nM1
Mouse Vas Deferens (MVD)Delta-Opioid Receptor (DOR)Not explicitly stated19
Mouse Vas Deferens (MVD)Kappa-Opioid Receptor (KOR)Not explicitly stated45

Luminescence-Based Calcium Assays for Receptor Activation Studies

The functional activity of the cyclic peptide this compound at opioid receptors can be meticulously evaluated using luminescence-based calcium assays. This advanced technique allows for the real-time monitoring of intracellular calcium mobilization, a key downstream signaling event following the activation of certain G protein-coupled receptors (GPCRs), including opioid receptors.

Opioid receptors, upon activation by an agonist, can couple to Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium can be detected by photoproteins, such as aequorin, or other luminescent calcium indicators.

In a typical experimental setup, a stable cell line, such as Chinese Hamster Ovary (CHO) cells, is co-transfected to express the opioid receptor of interest (μ, δ, or κ) and a luminescent calcium-sensitive protein like apoaequorin. When the apoaequorin-expressing cells are incubated with its luciferin (B1168401) cofactor, coelenterazine (B1669285), a functional photoprotein is formed. Upon agonist-induced receptor activation and subsequent rise in intracellular calcium, aequorin undergoes a conformational change, oxidizing coelenterazine and emitting a flash of light. The intensity of this luminescent signal is directly proportional to the intracellular calcium concentration and, consequently, to the extent of receptor activation.

For the characterization of a compound like this compound, which has been identified as a potent and selective μ-opioid receptor (MOR) antagonist, a luminescence-based calcium assay would be employed to determine its antagonist properties. This would involve measuring the ability of the compound to inhibit the calcium mobilization induced by a known MOR agonist, such as DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin).

The experimental procedure would involve initially treating the cells with varying concentrations of this compound, followed by the addition of a fixed concentration of the agonist. The resulting luminescence would be measured using a luminometer. A decrease in the agonist-induced luminescent signal in the presence of this compound would indicate its antagonistic activity. The data would be used to generate a dose-response curve and calculate the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal agonist response.

The following table illustrates hypothetical data from a luminescence-based calcium assay to determine the antagonist potency of this compound at the μ-opioid receptor.

Table 1: Antagonist Activity of this compound at the μ-Opioid Receptor in a Luminescence-Based Calcium Assay

Concentration of this compound (nM)Agonist (DAMGO) Induced Luminescence (Relative Luminescence Units)% Inhibition
0100,0000
0.185,00015
160,00040
3.250,00050
1030,00070
10010,00090
10005,00095

Note: The data presented in this table is hypothetical and serves as an illustrative example of the results that would be obtained from a luminescence-based calcium assay for an antagonist compound. The IC50 value derived from this hypothetical data would be approximately 3.2 nM.

The selectivity of this compound for the μ-opioid receptor over the δ- and κ-opioid receptors could also be confirmed using this assay by performing similar experiments in cell lines expressing these respective receptor subtypes. The lack of significant inhibitory activity at the δ- and κ-opioid receptors would further substantiate its selectivity for the μ-opioid receptor.

Structure Activity Relationship Sar Studies of Dcp C D Cys Gly Phe Pno2 D Cys Nh2 and Its Derivatives

Impact of the Dcp Moiety on Opioid Receptor Antagonism and Selectivity

The introduction of the Dcp residue in place of the typical N-terminal tyrosine found in endogenous opioid peptides is a pivotal modification that transforms agonist molecules into potent antagonists. nih.govacs.org Dcp, an analogue of 2',6'-dimethyltyrosine, is characterized by the replacement of the phenolic hydroxyl group with a carbamoyl (B1232498) function and the absence of the α-amino group. nih.govacs.org This unique structure is fundamental to the antagonist activity of Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2, a compound recognized as a novel and potent μ-opioid antagonist. nih.govresearchgate.net The conversion from agonist to antagonist is a significant outcome of this N-terminal modification, highlighting the Dcp moiety's role in modulating the ligand's interaction with the receptor to block, rather than activate, signal transduction pathways. researchgate.net

Steric and Electronic Effects of the 2,6-Dimethylphenyl Core

The 2,6-dimethylphenyl core of the Dcp residue imposes significant steric constraints that are crucial for its antagonist activity. Research indicates that incorporating two methyl groups at the 2' and 6' positions of the N-terminal tyrosine aromatic ring, particularly when combined with the removal of the N-terminal amino group, is a general strategy for converting opioid agonists into antagonists. researchgate.net This steric bulk is thought to restrict the conformational freedom of the ligand, guiding it into a binding mode that stabilizes an inactive state of the opioid receptor. Furthermore, the absence of a positively charged N-terminal amino group, a common feature in agonist peptides, appears to be critical for preventing receptor activation and signal transduction, while still permitting high-affinity binding. researchgate.netnih.gov The Dcp moiety effectively combines these steric and electronic features, contributing to the compound's potent antagonist properties at μ- and δ-opioid receptors. researchgate.net

Effects of Specific Amino Acid Substitutions on Receptor Binding and Functional Activity

The pharmacological profile of this compound is not solely determined by the Dcp moiety; the other amino acid residues within the cyclic peptide structure also play vital roles. Modifications to these residues can significantly alter receptor binding affinity, selectivity, and functional activity.

Modifications of Cysteine Residues (e.g., α-hydroxymethylcysteine)

The cysteine residues that form the disulfide bridge are critical for maintaining the cyclic conformation of the peptide, which is essential for its activity. Modifications to these residues can have profound effects. For instance, in a study on the parent agonist peptide, Tyr-c[D-Cys-Gly-Phe(pNO2)-D-Cys]-NH₂, substituting the cysteine residues at positions 2 and/or 5 with α-hydroxymethylcysteine (Hmc) was investigated. nih.gov The resulting analogues proved to be weak agonists at both μ- and δ-opioid receptors, with significantly reduced affinities in the micromolar range. nih.gov This suggests that increasing the steric bulk on the cysteine side chains is detrimental to high-affinity receptor interaction for this class of peptides. nih.gov

Table 1: Effect of Cysteine Modification on Opioid Receptor Affinity This interactive table presents data on how substituting Cysteine (Cys) with α-hydroxymethylcysteine (Hmc) in the parent peptide affects binding affinity at μ- and δ-opioid receptors.

Compound Modification Receptor Affinity (Ki, nM)
Tyr-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]-NH₂ Parent Peptide High (Sub-nanomolar)
Tyr-c[D-Hmc-Gly-Phe(pNO₂)-D-Cys]-NH₂ Hmc at position 2 Low (Micromolar range)
Tyr-c[D-Cys-Gly-Phe(pNO₂)-D-Hmc]-NH₂ Hmc at position 5 Low (Micromolar range)
Tyr-c[D-Hmc-Gly-Phe(pNO₂)-D-Hmc]-NH₂ Hmc at positions 2 & 5 Low (Micromolar range)

Data sourced from a study on the parent agonist peptide, highlighting that increased bulk on Cys residues is not well tolerated. nih.gov

Substitutions at the Phe(pNO2) Position

The p-nitrophenylalanine [Phe(pNO2)] residue at position 4 is a critical component of the pharmacophore. The aromatic ring is essential for receptor recognition, while the para-nitro group, being strongly electron-withdrawing, influences the electronic properties of the ligand. In related cyclic opioid peptides, the aromaticity at this position is considered critical for binding at μ, δ, and κ receptors. nih.gov Substitutions with other aromatic amino acids have been shown to modulate receptor affinity and selectivity by altering lipophilicity, size, and electronic character. nih.govresearchgate.net While specific substitution studies on the Phe(pNO2) residue within the this compound scaffold are not extensively detailed in the provided sources, research on analogous peptides indicates that δ receptors can tolerate bulky aromatic side chains at this position, whereas μ receptor affinity is often drastically reduced. researchgate.net

Replacement of the N-terminal Dcp Residue with other Modified Tyrosine Analogs (e.g., (2S)-Mdcp, Dmt)

Further insights into the SAR of the N-terminal position have been gained by replacing Dcp with other modified tyrosine analogues.

(2S)-Mdcp: One such analogue is (2S)-2-methyl-3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid [(2S)-Mdcp]. This molecule is similar to Dcp but contains an additional methyl group at the α-position of the propanoic acid side chain. nih.govnih.gov When (2S)-Mdcp was substituted for Dcp to create (2S)-Mdcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH₂, the resulting compound exhibited a 2- to 3-fold increase in μ-opioid antagonist potency compared to the original Dcp-containing peptide, while maintaining high μ-receptor selectivity. nih.gov This indicates that the addition of this α-methyl group enhances the antagonist activity.

Dmt: The replacement of Tyr¹ with 2',6'-dimethyltyrosine (Dmt) in various opioid peptides has been shown to be a key step in converting them from agonists to antagonists, especially when the N-terminal amino group is also absent. researchgate.netnih.gov This reinforces the importance of the 2',6'-dimethylphenyl core, a central feature of the Dcp and (2S)-Mdcp moieties, in conferring antagonist properties.

Table 2: Opioid Receptor Binding Affinities and Antagonist Potencies of N-terminal Analogs This interactive table compares the in vitro opioid receptor binding affinities (Ki) and antagonist potencies (Ke) of the parent Tyr-peptide with its Dcp and (2S)-Mdcp modified counterparts.

Compound Receptor Binding Affinity Ki (nM) Antagonist Potency Ke (nM)
H-Tyr-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂ μ (mu) 0.43 N/A (Agonist)
δ (delta) 1.1 N/A (Agonist)
κ (kappa) 35 N/A (Agonist)
Dcp-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂ μ (mu) 1.8 0.81
δ (delta) 21 18
κ (kappa) 1100 >1000
(2S)-Mdcp-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂ μ (mu) 1.5 0.35
δ (delta) 33 25
κ (kappa) 1200 >1000

Data adapted from Kramer et al. nih.gov

Compound Names Table

AbbreviationFull Chemical Name
This compound3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2
Dcp3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid
(2S)-Mdcp(2S)-2-methyl-3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid
Dmt2',6'-dimethyltyrosine
Hmcα-hydroxymethylcysteine
Phe(pNO2)p-nitrophenylalanine
TyrTyrosine
CysCysteine
GlyGlycine

Influence of Cyclic Conformation on Receptor Interactions

The interaction of this compound and its derivatives with opioid receptors is highly sensitive to the conformation of the cyclic backbone. This conformation is primarily defined by the size of the ring, the stereochemistry of the amino acid residues, and the nature of the chemical bridge that forms the cycle.

Detailed research into analogous cyclic opioid peptides has demonstrated that even subtle changes in the cyclic structure can lead to dramatic shifts in receptor binding profiles. For instance, studies on cyclic dermorphin (B549996) analogs have shown that the size of the ring and its flexibility are critical factors for µ-opioid receptor (MOR) affinity and selectivity. nih.gov A more constrained ring structure, such as a 12-membered lactam ring, was found to increase µ-receptor selectivity, while a more flexible 11-membered cystine-containing ring resulted in lower selectivity. nih.gov

In a study directly related to the p-nitrophenylalanine-containing class of cyclic peptides, researchers synthesized and evaluated analogs of the closely related peptide H-Tyr-c[D-Cys-Gly-Phe(pNO2)-D-Cys]-NH2. Specifically, they replaced the D-Cys residues at positions 2 and/or 5 with (S)-alpha-hydroxymethylcysteine (α-Hmc), a modification that alters the conformational properties of the cyclic core. The resulting analogs, while still exhibiting agonist activity at both µ and δ-opioid receptors (DOR), showed a drastic reduction in potency compared to the parent peptide. nih.gov

The most active of these new analogs, which featured a single substitution of (S)-α-Hmc at position 5, was found to be 3360-fold less active in the guinea pig ileum (GPI) assay (a measure of µ-opioid activity) and 2190-fold less active in the mouse vas deferens (MVD) assay (a measure of δ-opioid activity) when compared to the parent peptide. nih.gov This significant decrease in activity highlights the stringent conformational requirements for effective receptor interaction.

The following table summarizes the findings for these analogs, illustrating the profound impact of modifying the cyclic structure:

Compound/AnalogModification from Parent PeptideRelative Activity (GPI Assay)Relative Activity (MVD Assay)
H-Tyr-c[D-Cys-Gly-Phe(pNO2)-D-Cys]-NH2Parent Peptide11
H-Tyr-c[(S)-α-Hmc-Gly-Phe(pNO2)-D-Cys]-NH2D-Cys at position 2 replaced by (S)-α-HmcSignificantly less activeSignificantly less active
H-Tyr-c[D-Cys-Gly-Phe(pNO2)-(S)-α-Hmc]-NH2D-Cys at position 5 replaced by (S)-α-Hmc1/33601/2190
H-Tyr-c[(S)-α-Hmc-Gly-Phe(pNO2)-(S)-α-Hmc]-NH2D-Cys at positions 2 and 5 replaced by (S)-α-HmcSignificantly less activeSignificantly less active

Data adapted from a study on analogs of H-Tyr-c[D-Cys-Gly-Phe(pNO2)-D-Cys]-NH2. nih.gov

These findings strongly suggest that the precise geometry of the disulfide-bridged ring in this compound and its parent compounds is finely tuned for optimal interaction with the binding pockets of opioid receptors. Any perturbation of this conformation, such as that introduced by the substitution with α-Hmc, likely disrupts the critical spatial arrangement of the pharmacophoric elements—the aromatic rings of the Dcp and Phe(pNO2) residues and the charged amine terminus—required for high-affinity binding and receptor activation.

While comprehensive conformational analysis through techniques like NMR spectroscopy and molecular modeling for this compound itself is not extensively reported in the public domain, the available data on closely related analogs provides compelling evidence for the primacy of cyclic conformation in defining the biological activity of this class of synthetic peptides. Future research involving systematic modifications of the ring size and the bridging chemistry will be instrumental in further elucidating the precise conformational requirements for achieving desired opioid receptor affinity and selectivity profiles.

Molecular Mechanisms of Opioid Receptor Antagonism by Dcp C D Cys Gly Phe Pno2 D Cys Nh2

Interaction Dynamics with G-Protein Coupled Receptors (GPCRs)

Opioid receptors are a class of G-protein coupled receptors (GPCRs), which represent a large family of integral membrane proteins characterized by seven transmembrane alpha-helical domains, an extracellular amino terminus, and an intracellular carboxy terminus. nih.gov These receptors are pivotal in a myriad of physiological processes, and their interaction with ligands can initiate or inhibit intracellular signaling cascades. nih.govnih.gov The binding of a ligand, such as Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2, to an opioid receptor can trigger conformational changes that modulate the receptor's interaction with intracellular G-proteins. nih.gov

In the context of antagonism, this compound likely binds to the receptor in a manner that prevents the conformational changes necessary for G-protein activation. This stabilization of the inactive state of the receptor effectively blocks the downstream signaling cascade that would otherwise be initiated by an agonist. The interaction dynamics are complex and can be influenced by the specific subtype of opioid receptor (μ, δ, or κ) and the local membrane environment. nih.govnih.gov

The dynamic nature of this interaction can be studied using various biophysical techniques. For instance, simulations can reveal how the peptide approaches and settles into the binding site, and whether it induces a receptor conformation consistent with an inactive state. biorxiv.org The presence of the disulfide bond in this compound introduces a degree of conformational rigidity, which is a common strategy in the design of potent and selective opioid ligands. nih.govbenthamscience.com This rigidity can influence the kinetics of binding and the stability of the resulting ligand-receptor complex.

Ligand-Receptor Recognition and Binding Pocket Analysis

The specificity of this compound as an opioid receptor antagonist is determined by the precise molecular interactions within the receptor's binding pocket. This pocket is a three-dimensional cavity formed by the transmembrane helices of the receptor. nih.gov The binding of ligands is typically driven by a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. nih.gov

While the exact binding mode of this compound is not extensively detailed in the public domain, inferences can be drawn from studies of analogous cyclic peptides. For many opioid peptides, a key interaction involves the N-terminal tyrosine residue, which forms hydrogen bonds with specific residues in the binding pocket, such as a conserved histidine in transmembrane helix VI and a conserved aspartate in helix III. nih.gov In the case of this compound, the para-nitrophenylalanine (Phe(pNO2)) residue, with its electron-withdrawing nitro group, likely engages in unique electronic and steric interactions within the binding site, contributing to its antagonistic profile.

The disulfide bridge formed by the two D-Cysteine residues is crucial for maintaining the cyclic structure of the peptide. nih.gov This constraint orients the other amino acid side chains (Glycine and Phe(pNO2)) in a specific conformation that is complementary to the binding pocket of the opioid receptor. The conformationally constrained central fragment of cyclic opioids is often oriented perpendicularly to the plane of the membrane, interacting with variable regions of the receptor that confer subtype selectivity. nih.gov

Structural Feature Likely Interaction in Binding Pocket Reference
Dcp (D-Cysteine-derived cap)N-terminal modification influencing overall conformation and membrane interaction.N/A
Cyclic Pentapeptide CoreProvides a rigid scaffold for optimal presentation of pharmacophoric groups. nih.govbenthamscience.com
Phe(pNO2) Side ChainEngages in specific hydrophobic and electronic interactions within a sub-pocket. nih.gov
Disulfide BridgeCovalently links the two D-Cys residues, maintaining the cyclic conformation. nih.gov
C-terminal AmideMay form hydrogen bonds with receptor residues or surrounding water molecules. mq.edu.au

Computational Approaches to Ligand-Receptor Modeling and Prediction

Computational methods are indispensable for elucidating the molecular details of ligand-receptor interactions, especially for novel or less-studied compounds like this compound. benthamscience.com These approaches provide insights into binding modes, affinities, and the dynamic nature of the interaction.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govmdpi.com For this compound, docking studies would involve placing the peptide into the binding site of a homology model or a crystal structure of an opioid receptor. The resulting poses are then scored based on the predicted binding energy, with the lowest energy pose representing the most likely binding mode. mdpi.com

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex and to observe the dynamic changes in both the ligand and the receptor over time. biorxiv.org MD simulations can reveal how the peptide and receptor adapt to each other's presence, the role of water molecules in mediating interactions, and the conformational changes associated with binding. biorxiv.org

Simulation Parameter Typical Value/Method Purpose Reference
Force FieldAMBER, CHARMM, GROMOSDescribes the potential energy of the system. acs.org
Water ModelTIP3P, SPC/EExplicitly represents solvent molecules. mdpi.com
Simulation TimeNanoseconds to MicrosecondsAllows for observation of molecular motions and conformational changes. biorxiv.org
EnsembleNVT, NPTMaintains constant temperature and/or pressure.N/A

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.govmdpi.com For a series of analogues of this compound, QSAR models could be developed to predict their antagonistic potency based on various molecular descriptors. These descriptors can include physicochemical properties such as lipophilicity, electronic properties, and steric parameters. nih.gov

The development of a QSAR model for opioid antagonists would involve:

Data Set Compilation: Gathering a set of cyclic peptides with known antagonistic activities at a specific opioid receptor subtype.

Descriptor Calculation: Computing a wide range of molecular descriptors for each peptide.

Model Building: Using statistical methods like partial least squares (PLS) or machine learning algorithms to build a mathematical model that relates the descriptors to the activity. nih.gov

Model Validation: Testing the predictive power of the model on an external set of compounds.

Such models can guide the design of new, more potent, and selective antagonists by identifying the key structural features that contribute to the desired activity.

Free energy calculations provide a more rigorous and quantitative prediction of the binding affinity between a ligand and a receptor. acs.orgnih.govconsensus.app Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be used to calculate the relative binding free energy of a series of related ligands or the absolute binding free energy of a single ligand. acs.orgnih.gov

Comparative Analysis with Established Opioid Antagonists

Comparison of Antagonist Potency and Selectivity with Classical Alkaloid Antagonists (e.g., Naloxone, Naltrexone)7.2. Benchmarking Against Other Peptide-Derived Opioid Antagonists (e.g., Somatostatin Analogs, Endomorphin Analogs)7.3. Evaluation of Specificity and Cross-Reactivity Profiles

Without primary data on the binding affinities, antagonist potency (e.g., Ki, IC50, pA2 values), and functional activity of Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 at the mu, delta, and kappa opioid receptors, any comparison would be purely speculative and fall outside the scope of a scientifically accurate report. Similarly, the creation of data tables is not feasible.

It is possible that research on this compound is proprietary, in very early stages of development and not yet published, or was discontinued (B1498344) without yielding publishable results. Should information on this compound become publicly available in the future, a detailed comparative analysis could be conducted.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Dcp-Based Antagonist Analogues with Enhanced Selectivity

The development of new antagonist analogues based on the Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 scaffold is a primary area for future research. The goal is to create molecules with superior selectivity for their target receptors, which can lead to more effective therapies with fewer side effects.

Structure-Activity Relationship (SAR) Studies: A crucial step in this process is conducting detailed SAR studies. nih.govnih.gov By systematically modifying the structure of the parent compound and assessing the impact on binding affinity and functional activity, researchers can identify key structural features responsible for its antagonist properties. For instance, the introduction of the para-nitro group on the phenylalanine residue is a significant modification that can be explored further. nih.gov Altering the electronics and size of this substituent could fine-tune receptor interactions. Similarly, modifications to the peptide backbone or the Dcp linker could impose conformational constraints that enhance selectivity. nih.gov

Computational and Synthetic Synergy: The design process will benefit from a synergistic approach combining computational modeling with synthetic chemistry. nih.gov Molecular dynamics simulations can predict how different analogues will bind to a target receptor, guiding the synthesis of the most promising candidates. nih.gov This structure-based design can accelerate the discovery of peptides with boosted inhibitory activity. nih.gov Recent advancements have also highlighted bio-production platforms using bacterial expression as a cost-effective and environmentally friendly alternative to traditional solid-phase peptide synthesis for producing dicarboxycyclopentane-bridged peptides (DCPs). acs.org

The following table outlines potential modifications and their expected impact on antagonist properties, based on established principles of peptide design.

Table 1: Potential Analogues and Research Objectives

Analogue Modification Rationale Primary Objective
Substitution of Phe(pNO2) Explore electronic and steric effects on receptor binding. Enhance binding affinity and selectivity.
Alteration of Dcp linker stereochemistry Modify the conformational rigidity of the peptide loop. Optimize receptor-bound conformation.
Amino acid substitution in the peptide sequence Probe specific interactions with receptor residues. Identify key residues for antagonism.

| N- or C-terminal modifications | Improve metabolic stability and pharmacokinetic properties. | Increase in vivo efficacy. |

Investigation of Receptor Allosteric Modulation by this compound

Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, offer a sophisticated mechanism for regulating receptor activity. nih.gov They can fine-tune the response to the body's natural ligands, which can be a safer and more effective therapeutic strategy. nih.gov

Exploring Allosteric Potential: Future studies should investigate whether this compound acts as an allosteric modulator. This would involve functional assays that measure the receptor's response to its natural agonist in the presence and absence of the compound. If the compound alters the agonist's potency or efficacy without completely blocking it, this would be evidence of allosteric modulation. nih.gov Cyclic nucleotide-gated channels, for example, are known allosteric proteins where activation is linked to conformational changes in the ligand-binding site. nih.gov

Advantages of Allosteric Antagonism: A negative allosteric modulator (NAM) can decrease the affinity and/or efficacy of the endogenous agonist. nih.gov This approach has several advantages over traditional competitive antagonists, including the potential for a "ceiling" effect that prevents complete shutdown of natural signaling pathways, thereby enhancing safety. nih.gov The discovery of peptide-based allosteric modulators is a growing field, and this compound is a prime candidate for such investigation. nih.govyoutube.com

Application of Advanced Biophysical Techniques for Ligand-Receptor Interaction Studies

A deep understanding of how this compound interacts with its target receptor at a molecular level is essential for rational drug design. A variety of advanced biophysical techniques can be employed to elucidate these interactions. nih.govnih.gov

High-Resolution Structural Methods: Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structures of the ligand-receptor complex. nih.gov These "snapshots" can reveal the precise binding pose of the compound and the specific atomic interactions that anchor it to the receptor. This structural information is invaluable for designing more potent and selective analogues.

Probing Binding Kinetics and Thermodynamics: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for quantifying the binding affinity and kinetics of the ligand-receptor interaction. nih.govtandfonline.com SPR can measure the on- and off-rates of binding in real-time, while ITC can determine the thermodynamic driving forces (enthalpy and entropy) of the interaction. tandfonline.com This data provides a more complete picture of the binding event.

Conformational Dynamics in Solution: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the three-dimensional structure and dynamics of the peptide both in its free state and when bound to the receptor in a solution environment. nih.gov This is particularly important for understanding how the conformational flexibility of the peptide contributes to its biological activity. researchgate.net

The following table summarizes key biophysical techniques and the insights they can provide for studying the this compound-receptor interaction.

Table 2: Biophysical Techniques for Ligand-Receptor Interaction Analysis

Technique Information Provided Relevance to Drug Design
X-ray Crystallography / Cryo-EM High-resolution 3D structure of the ligand-receptor complex. nih.gov Enables structure-based design of new analogues with improved fit.
Surface Plasmon Resonance (SPR) Real-time kinetics (association/dissociation rates) and affinity of binding. biosyn.commdpi.com Allows for rapid screening and ranking of compound affinity.
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters (affinity, enthalpy, entropy) of binding. tandfonline.com Provides insight into the driving forces of the interaction.
Nuclear Magnetic Resonance (NMR) Solution structure, dynamics, and identification of binding interfaces. nih.gov Reveals conformational changes upon binding and guides modifications.

| Fluorescence Spectroscopy | Information on binding events and conformational changes. nih.govtandfonline.com | A versatile tool for studying ligand-receptor interactions in various formats. |

By pursuing these future research directions, the full therapeutic potential of this compound and its analogues can be realized, paving the way for novel treatments for a range of diseases.

Q & A

Q. What are the key synthetic strategies for preparing Dcp-c[D-Cys-Gly-Ply(pNO₂)-D-Cys]NH₂?

The compound is synthesized via manual solid-phase peptide synthesis using Fmoc/t-Bu protection chemistry. Key steps include:

  • Cyclization : Formation of the disulfide bridge between D-Cys residues using K₃Fe(CN)₆ oxidation under basic conditions .
  • Side-chain modifications : Introduction of the p-nitrophenyl (pNO₂) group on Phe via Boc-protected intermediates and HBTU/NMM-mediated coupling .
  • Purification : Reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA)/acetonitrile gradients ensures >95% purity .

Q. How is the μ-opioid receptor selectivity of Dcp-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂ experimentally determined?

Receptor selectivity is assessed using functional antagonism assays :

  • Guinea pig ileum (GPI) assay : Measures μ-opioid antagonism (Keμ = 1.24 ± 0.23 nM) via inhibition of electrically induced contractions .
  • Mouse vas deferens (MVD) assay : Evaluates δ-opioid activity (Keδ = 9.78 ± 1.16 nM) .
  • Binding affinity (Ki) : Radioligand competition assays with [³H]DAMGO (μ), [³H]DPDPE (δ), and [³H]U69,593 (κ) reveal Kiμ = 1.02 ± 0.15 nM, confirming μ-selectivity .

Q. What pharmacological assays are critical for characterizing this compound’s antagonist activity?

  • Functional antagonist potency (Ke) : Determined via Schild analysis in isolated tissue preparations (GPI for μ, MVD for δ/κ) .
  • Receptor binding selectivity (Ki ratios) : Calculated as Kiμ/Kiδ and Kiμ/Kiκ to quantify selectivity over δ and κ receptors .
  • Cross-reactivity testing : Against somatostatin and other G-protein-coupled receptors to rule off-target effects .

Advanced Research Questions

Q. How do structural modifications at the Tyr¹ position influence μ/δ/κ-opioid receptor selectivity?

Substitution of Tyr¹ with (2S)-Mdcp (a carbamoyl-methylphenylpropanoic acid derivative) converts agonist peptides into pan-antagonists with altered selectivity:

  • The carbamoyl group in (2S)-Mdcp disrupts hydrogen bonding with δ/κ receptors, enhancing μ-selectivity (Keμ/Keδ = 7.9, Keμ/Keκ = 15.2) .
  • Steric hindrance from the methyl group in (2S)-Mdcp prevents activation of κ receptors, reducing Keκ by ~10-fold compared to Dhp-substituted analogs .

Q. What explains discrepancies between receptor binding affinity (Ki) and functional antagonism (Ke) in Dcp-c[...]NH₂?

Discrepancies arise from tissue-specific receptor conformations :

  • Brain μ-receptors (binding assays) may adopt states less accessible to cyclic peptides compared to peripheral tissues (functional assays) .
  • Example: [(2S)-Mdcp¹]Dyn A(1-11)-NH₂ shows 30-fold lower Kiκ than Keκ due to differential coupling of κ receptors in brain vs. spinal cord preparations .

Q. How does Dcp-c[...]NH₂ compare to other μ-opioid antagonists like CTOP or antanal-1?

  • Potency : Dcp-c[...]NH₂ has higher μ-antagonist activity (Keμ = 1.24 nM) than CTOP (IC₅₀μ = 2.8 nM) and antanal-1 (Keμ = 2.38 nM) .
  • Selectivity : Its Kiμ/Kiδ ratio (1.02/9.78 ≈ 0.1) exceeds antanal-1 (2.38/17.4 ≈ 0.14) but is lower than CTOP (2.8/13500 ≈ 0.0002) .
  • Structural advantage : The cyclic scaffold enhances metabolic stability over linear antagonists like H-Dmt-Sar-Phe-D-Nal-NH₂ .

Q. What role does the p-nitrophenyl (pNO₂) group on Phe play in modulating activity?

  • Electron-withdrawing effect : The pNO₂ group stabilizes the Phe aromatic ring, enhancing π-π stacking with μ-receptor subsites (e.g., Trp318 in MOR) .
  • Receptor subtype discrimination : pNO₂ reduces δ-affinity by ~50% compared to p-fluoro-Phe analogs, as shown in Dcp-c[D-Pen-Gly-Phe(pF)-Pen]-Phe-OH (Keδ = 0.8 nM) .

Methodological Considerations

Q. How can researchers resolve contradictions in opioid receptor binding vs. functional data?

  • Use orthogonal assays : Combine radioligand binding (brain membranes) with functional assays (isolated tissues) to account for tissue-specific receptor states .
  • Molecular dynamics simulations : Model ligand-receptor interactions to identify conformational changes affecting binding/activity .

Q. What strategies optimize cyclic peptide stability during synthesis?

  • Disulfide bridge engineering : D-Cys residues (vs. L-Cys) improve oxidative stability and reduce epimerization during cyclization .
  • Protecting group selection : Mob (methyloxybenzyl) for Cys thiols prevents side reactions during solid-phase synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.